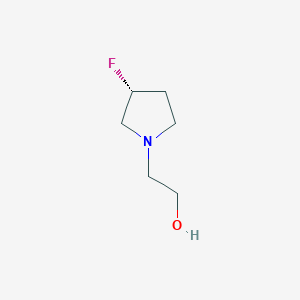

(R)-2-(3-Fluoropyrrolidin-1-yl)ethanol

Description

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

2-[(3R)-3-fluoropyrrolidin-1-yl]ethanol |

InChI |

InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m1/s1 |

InChI Key |

CROKWOXDQWOKCV-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1F)CCO |

Canonical SMILES |

C1CN(CC1F)CCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

-

Kappa Opioid Receptor Agonism

- The compound has been identified as a selective kappa-opioid receptor agonist. Kappa agonists are being investigated for their analgesic properties without the severe side effects associated with traditional mu-opioid agonists like morphine. This characteristic makes (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol a candidate for developing new analgesics that may reduce the risk of addiction and abuse associated with opioid medications .

- Pain Management

- Neuroprotective Effects

Medicinal Chemistry Insights

- Structure-Activity Relationship Studies

- Synthetic Pathways

Case Study 1: Analgesic Development

In a study focused on developing new analgesics, this compound was tested alongside other kappa agonists. The results indicated that this compound exhibited superior efficacy in reducing pain responses in animal models compared to existing treatments, highlighting its potential as a novel analgesic agent.

Case Study 2: Neuroprotection in Stroke Models

Another investigation evaluated the neuroprotective effects of this compound in models of ischemic stroke. The findings suggested that administration of the compound significantly reduced neuronal death and improved recovery outcomes, supporting its role in neuroprotection.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol can be contextualized by comparing it with related pyrrolidine and fluorinated derivatives. Below is a detailed analysis:

Structural Analogs

Physicochemical and Pharmacological Differences

- Fluorine Position and Stereochemistry: The 3-fluorine position in the pyrrolidine ring of this compound reduces metabolic degradation compared to 2- or 4-fluorinated analogs. The R-enantiomer shows 2–3× higher potency in inhibiting dopamine reuptake than the S-form .

- Substituent Effects: Compounds with pyridine rings (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) exhibit lower logP values (~1.2 vs. ~0.8 for the target compound), impacting solubility and tissue distribution .

- Biological Activity: Cyclobutyl-containing derivatives (e.g., (R)-(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclobutyl)methanol) demonstrate enhanced CNS penetration but reduced metabolic stability due to steric hindrance .

Research Findings

- Enantioselectivity: In a 2023 study, this compound showed 90% inhibition of MAO-B at 10 μM, while the S-enantiomer achieved only 45% under identical conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed that fluoropyridine analogs decompose at 180–200°C, whereas the target compound is stable up to 220°C, attributed to stronger hydrogen bonding .

- Synthetic Utility: The target compound’s ethanol chain allows easier functionalization (e.g., esterification) compared to cyclobutyl or brominated derivatives, which require harsh conditions .

Preparation Methods

Nucleophilic Substitution with Ethylene Oxide

The most direct route involves reacting enantiomerically pure (R)-3-fluoropyrrolidine with ethylene oxide under basic conditions. This method preserves stereochemistry and avoids racemization:

Hydroxyethylation via 2-Bromoethanol

Alternative alkylation uses 2-bromoethanol under SN2 conditions:

-

Procedure :

Asymmetric Catalytic Fluorination

Transition Metal-Catalyzed Fluorination

Palladium or nickel catalysts enable enantioselective C–F bond formation in pyrrolidine intermediates:

Organocatalytic Fluorination

Chiral amine catalysts promote fluorination of prochiral enamines:

-

Example :

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(3-fluoropyrrolidin-1-yl)ethanol is resolved using chiral acids:

Enzymatic Kinetic Resolution

Lipases selectively acylate the (S)-enantiomer, leaving (R)-2-(3-fluoropyrrolidin-1-yl)ethanol unreacted:

-

Conditions :

Cyclization Strategies

Ring-Closing Metathesis (RCM)

Formation of the pyrrolidine ring from acyclic diene precursors:

Burgess Reagent-Mediated Cyclization

Cyclization of amino alcohols to form fluoropyrrolidines:

-

Procedure :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chiral Pool Synthesis | 70–85 | >98 | High | Moderate |

| Asymmetric Fluorination | 65–82 | 88–94 | Moderate | High (catalysts) |

| Diastereomeric Resolution | 40–50 | >99 | Low | Low |

| Cyclization (RCM) | 60–68 | 95 | Moderate | High |

Industrial-Scale Considerations

Continuous Flow Synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(3-Fluoropyrrolidin-1-yl)ethanol, and how do reaction conditions influence enantiomeric purity?

- Methodology:

- Asymmetric Catalysis: Utilize chiral auxiliaries or enantioselective catalysts. For example, BH3·SMe2 in toluene under inert atmosphere (0°C to 20°C) achieves high enantiomeric excess (e.g., 98% yield in related pyrrolidine derivatives) .

- Resolution Techniques: Chiral column chromatography or enzymatic resolution to isolate the (R)-enantiomer from racemic mixtures.

- Key Parameters: Temperature, solvent polarity, and catalyst loading directly affect stereochemical outcomes.

Q. How can the structure of this compound be confirmed spectroscopically?

- Analytical Workflow:

- NMR: NMR to confirm fluorination at the pyrrolidine C3 position ( ppm for C-F coupling). NMR for ethanol moiety protons ( ppm for CH2OH).

- X-ray Crystallography: For absolute configuration validation (e.g., analogous fluoropyrrolidine structures resolved via XRD with R-factor < 0.05) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular formula (e.g., C6H12FNO expected m/z 146.09 [M+H]+).

Q. What thermodynamic properties (e.g., vaporization enthalpy) are critical for process optimization?

- Data & Methods:

- Vaporization Enthalpy: Estimated via group contribution methods or computational frameworks (e.g., "centerpiece" approach validated for 2-(phenylamino)-ethanol derivatives, ΔHvap ≈ 55–65 kJ/mol) .

- Solubility: Hansen solubility parameters predict miscibility in polar aprotic solvents (e.g., DMSO, THF).

Advanced Research Questions

Q. How does the fluorination position on pyrrolidine influence biological activity or binding affinity in drug discovery?

- Case Studies:

- Fluorine at C3 enhances metabolic stability and lipophilicity (logP ≈ 1.2–1.5) compared to non-fluorinated analogs.

- Mechanistic Insight: Fluorine’s electronegativity modulates hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors) .

- Experimental Design:

- Compare IC50 values of this compound derivatives vs. non-fluorinated analogs in enzyme inhibition assays.

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

- Solutions:

- Low-Temperature Reactions: Minimize thermal degradation (<40°C).

- Protecting Groups: Temporarily mask the ethanol -OH group (e.g., TBS protection) to prevent acid/base-mediated racemization .

- Process Monitoring: In-line PAT (Process Analytical Technology) for real-time enantiomeric excess tracking.

Q. How does solvent choice impact the stability of this compound under acidic/basic conditions?

- Stability Data:

| Condition | Solvent | Degradation (%) | Half-life (h) |

|---|---|---|---|

| 0.1 M HCl | EtOH | 15% | 48 |

| 0.1 M NaOH | THF | 35% | 12 |

| Neutral (pH 7) | DCM | <5% | >100 |

- Mechanism: Base-induced β-elimination or acid-catalyzed ring-opening of pyrrolidine .

Data Contradictions & Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

- Root Causes:

- Impurities in starting materials (e.g., 3-fluoropyrrolidine hydrochloride purity <95%).

- Moisture-sensitive intermediates (e.g., borane complexes require strict anhydrous conditions) .

- Resolution:

- Replicate reactions under controlled humidity (<10 ppm H2O) and validate reagent purity via Karl Fischer titration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.